2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine
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Overview
Description
2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by its unique structure, which includes a dihydrobenzofuran ring with dimethyl and propanamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing the dihydrobenzofuran ring is through the cyclization of 2-phenoxyethanol with zinc chloride as a catalyst . The reaction conditions often include heating and refluxing to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and reduce by-products. For example, using a mixture of copper chloride and ferric chloride as catalysts can lower the reaction temperature and shorten the reaction time . Additionally, the use of sodium hydroxide for washing and reduced pressure distillation can help purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Medicine: Research explores its use as a precursor for developing pharmaceuticals with therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine involves its interaction with molecular targets and pathways in biological systems. The compound may act on specific enzymes or receptors, leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative without the dimethyl and propanamine substituents.
2,2-Dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the propanamine group.
5-Benzofuranpropanamine: Contains the propanamine group but lacks the dihydrobenzofuran ring.
Uniqueness
2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine is unique due to its combination of the dihydrobenzofuran ring, dimethyl substituents, and propanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzofuran derivatives.
Properties
CAS No. |
465529-38-8 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)9-11-8-10(4-3-7-14)5-6-12(11)15-13/h5-6,8H,3-4,7,9,14H2,1-2H3 |
InChI Key |
SMQOHESZMZWGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CCCN)C |
Origin of Product |
United States |
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